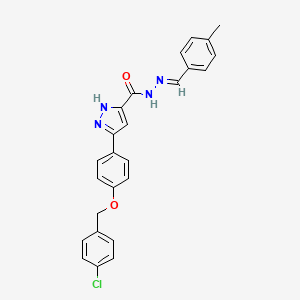

5-(4-((4-Chlorobenzyl)oxy)phenyl)-N'-(4-methylbenzylidene)-1H-pyrazole-3-carbohydrazide

Beschreibung

This compound belongs to the pyrazole-carbohydrazide class, characterized by a pyrazole core substituted with a 4-((4-chlorobenzyl)oxy)phenyl group at position 5 and a 4-methylbenzylidene hydrazide moiety at position 2. Such derivatives are often synthesized via condensation reactions between pyrazole-carbohydrazides and substituted aldehydes under acidic or catalytic conditions . Structural confirmation typically relies on X-ray crystallography (using programs like SHELXL ) and spectroscopic methods (NMR, IR) .

Eigenschaften

CAS-Nummer |

634896-24-5 |

|---|---|

Molekularformel |

C25H21ClN4O2 |

Molekulargewicht |

444.9 g/mol |

IUPAC-Name |

3-[4-[(4-chlorophenyl)methoxy]phenyl]-N-[(E)-(4-methylphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C25H21ClN4O2/c1-17-2-4-18(5-3-17)15-27-30-25(31)24-14-23(28-29-24)20-8-12-22(13-9-20)32-16-19-6-10-21(26)11-7-19/h2-15H,16H2,1H3,(H,28,29)(H,30,31)/b27-15+ |

InChI-Schlüssel |

XPQVECKJLCGKJD-JFLMPSFJSA-N |

Isomerische SMILES |

CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl |

Kanonische SMILES |

CC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(4-methylbenzylidene)-1H-pyrazole-3-carbohydrazide typically involves multiple steps, starting with the preparation of the pyrazole core. The chlorobenzyl and methylbenzylidene groups are introduced through nucleophilic substitution reactions. Common reagents used in these reactions include chlorobenzyl chloride and methylbenzaldehyde. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions in reactors equipped with temperature and pressure control systems. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Arten von Reaktionen

5-(4-((4-Chlorbenzyl)oxy)phenyl)-N’-(4-methylbenzyliden)-1H-pyrazol-3-carbohydrazid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Nukleophile Substitutionsreaktionen sind häufig, insbesondere unter Beteiligung der Chlorbenzylgruppe.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.

Reduktion: Natriumborhydrid in Methanol oder Ethanol.

Substitution: Natriumhydroxid oder Kaliumcarbonat in polaren Lösungsmitteln.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Oxidation zu Carbonsäuren führen, während die Reduktion zu Alkoholen oder Aminen führen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 5-(4-((4-Chlorbenzyl)oxy)phenyl)-N’-(4-methylbenzyliden)-1H-pyrazol-3-carbohydrazid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden, ihre Aktivität verändern und zu verschiedenen biologischen Wirkungen führen. Die genauen molekularen Zielstrukturen und Signalwege hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.

Wirkmechanismus

The mechanism of action of 5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(4-methylbenzylidene)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

The compound is compared to structurally analogous pyrazole-carbohydrazides, focusing on substituent effects, physicochemical properties, and biological relevance. Key analogs include:

Substituent Variations on the Benzylidene Group

Key Observations :

- Conversely, electron-withdrawing groups (e.g., -NO₂) reduce electron density, affecting hydrogen-bonding capacity .

- Lipophilicity : Alkyl substituents (e.g., -CH₂CH₃) enhance lipophilicity, which may improve bioavailability but reduce aqueous solubility .

Structural Confirmation

- X-ray Crystallography : Analogous compounds (e.g., N′-substituted pyrazolines) are resolved using SHELX programs, confirming planar hydrazone linkages and dihedral angles between aromatic rings .

- Spectroscopy : IR peaks ~1600–1700 cm⁻¹ (C=O stretching) and NMR shifts for hydrazone protons (δ 8.0–9.0 ppm) are consistent across analogs .

Biologische Aktivität

5-(4-((4-Chlorobenzyl)oxy)phenyl)-N'-(4-methylbenzylidene)-1H-pyrazole-3-carbohydrazide is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is , and it features a complex structure that includes a chlorobenzyl ether and a hydrazone moiety. The presence of these functional groups is crucial for its biological activity.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a range of biological activities, including:

- Antitumor Activity : Pyrazole derivatives have shown promising results against various cancer cell lines. They inhibit key signaling pathways involved in tumor proliferation and survival.

- Anti-inflammatory Effects : Certain pyrazoles reduce inflammatory responses by inhibiting cyclooxygenase (COX) enzymes and other pro-inflammatory mediators.

- Antimicrobial Properties : Some studies suggest that pyrazoles can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents.

- Inhibition of Enzymatic Pathways : Many pyrazoles act as enzyme inhibitors, targeting specific pathways such as the mitogen-activated protein kinase (MAPK) pathway involved in cell proliferation.

- Induction of Apoptosis : Certain derivatives trigger programmed cell death in cancer cells, enhancing their efficacy as anticancer agents.

- Modulation of Immune Responses : Pyrazoles can influence immune cell activity, thereby modulating inflammatory responses.

Antitumor Activity

A study demonstrated that a series of synthesized pyrazole derivatives displayed significant cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231. The compounds with chlorine substituents exhibited enhanced activity compared to their non-substituted counterparts, suggesting that halogenation improves anticancer efficacy .

Anti-inflammatory Effects

In another investigation, pyrazole derivatives were found to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. This reduction in NO production correlates with decreased expression levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Antimicrobial Properties

Research into the antimicrobial activity of pyrazole derivatives indicated effectiveness against several pathogenic strains. For instance, compounds were tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones in agar diffusion assays .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.